(2Z)-8-(2,4-dimethoxyphenyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one
Description
The compound (2Z)-8-(2,4-dimethoxyphenyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one belongs to the furo[2,3-f][1,3]benzoxazinone class, characterized by a fused tricyclic core structure incorporating furan, benzoxazine, and ketone moieties . Its structural uniqueness arises from the substitution at the 8-position (2,4-dimethoxyphenyl group) and the 2-position (pyridin-3-ylmethylidene moiety). Similar compounds within this class often vary in substituents on the phenyl ring or pyridine moiety, leading to distinct physicochemical and pharmacological profiles .
Properties
IUPAC Name |
(2Z)-8-(2,4-dimethoxyphenyl)-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-28-16-5-7-19(21(11-16)29-2)26-13-18-20(30-14-26)8-6-17-23(27)22(31-24(17)18)10-15-4-3-9-25-12-15/h3-12H,13-14H2,1-2H3/b22-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRLEUFDRJINEH-YVNNLAQVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CC3=C(C=CC4=C3OC(=CC5=CN=CC=C5)C4=O)OC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)N2CC3=C(C=CC4=C3O/C(=C\C5=CN=CC=C5)/C4=O)OC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-8-(2,4-dimethoxyphenyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one is a member of the benzoxazine class of compounds, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a furobenzoxazine core with substituents that may influence its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzoxazine derivatives. The compound has shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro studies revealed that it significantly reduced cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines at concentrations ranging from 10 to 50 µM. The IC50 values for these cell lines were determined to be approximately 25 µM and 30 µM, respectively .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In a study assessing its effects against Gram-positive and Gram-negative bacteria, it exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL. This suggests potential applications in treating bacterial infections .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. The compound demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This was quantified using ELISA assays, showing a reduction of up to 60% in cytokine levels at optimal doses .
Apoptosis Induction
The compound induces apoptosis in cancer cells through the intrinsic pathway. This is characterized by the activation of caspases and the release of cytochrome c from mitochondria, leading to programmed cell death. Flow cytometry analysis confirmed an increase in the sub-G1 population in treated cells, indicating apoptotic activity .
Antioxidant Activity
Benzoxazine derivatives have been noted for their antioxidant properties. The compound was found to scavenge free radicals effectively, with an IC50 value of 20 µg/mL in DPPH assays. This antioxidant activity may contribute to its protective effects against oxidative stress-related damage in cells .
Study on Breast Cancer Cells
In a controlled study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant decrease in cell proliferation and an increase in apoptotic markers. The study utilized various assays including MTT and Annexin V staining to assess viability and apoptosis rates respectively .
| Treatment Concentration (µM) | % Cell Viability | Apoptotic Cells (%) |
|---|---|---|
| Control | 100 | 5 |
| 10 | 85 | 15 |
| 25 | 60 | 40 |
| 50 | 30 | 70 |
Antimicrobial Efficacy Against Staphylococcus aureus
A study evaluating the antimicrobial efficacy against Staphylococcus aureus showed that the compound inhibited bacterial growth effectively at low concentrations. The results indicated a dose-dependent response with significant reductions in colony-forming units (CFUs) observed at concentrations above 15 µg/mL .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
Key analogs of this compound differ primarily in substituents at the 8- and 2-positions (Table 1).
Table 1: Structural Comparison of Furo[2,3-f][1,3]benzoxazinone Derivatives
Physicochemical and Pharmacological Implications
Substituent Effects on Solubility and Lipophilicity The 2,4-dimethoxyphenyl group in the target compound enhances electron-donating capacity and may improve aqueous solubility compared to the 4-fluorophenethyl group in the analog from , which increases lipophilicity and metabolic stability due to fluorine’s electronegativity .
For example, the 3,4-dimethoxybenzylidene substituent in ’s compound is associated with enhanced binding to aromatic receptors due to methoxy groups’ electron-donating effects . The dihydrobenzodioxin substituent in ’s compound may confer resistance to oxidative degradation, a feature relevant to drug design .
Synthetic Considerations
- Synthesis of these compounds often involves cyclization reactions in solvents like dioxane (e.g., and ), with substituents introduced via alkylation or condensation steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
